![molecular formula C10H12O2S B3831219 3-phenyltetrahydrothiophene 1,1-dioxide CAS No. 16766-64-6](/img/structure/B3831219.png)
3-phenyltetrahydrothiophene 1,1-dioxide
Overview
Description
3-Phenyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound with the molecular formula C10H12O2S. It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyltetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-phenyltetrahydrothiophene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to enhance the efficiency of the oxidation reaction .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to 3-phenyltetrahydrothiophene using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Phenyltetrahydrothiophene.
Substitution: Derivatives with different functional groups replacing the sulfone group.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Phenyltetrahydrothiophene 1,1-dioxide has been investigated for its biological activity, particularly in the context of drug development. Its structure allows for interactions with biological macromolecules, which may lead to enzyme inhibition or receptor modulation. Studies have indicated that compounds with similar structures exhibit significant pharmacological effects, suggesting potential therapeutic applications for this compound in treating various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of tetrahydrothiophene compounds can exhibit anticancer properties. A study focusing on the synthesis of various tetrahydrothiophene derivatives found that certain modifications enhance their cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro.
Materials Science
Polyurethane Foams
this compound is utilized as a chain extender in the production of flexible polyurethane foams. The compound enhances the mechanical properties of the foam, contributing to improved resilience and flexibility. This application is particularly relevant in industries requiring durable and high-performance materials.
Application | Description | Benefits |
---|---|---|
Chain Extender in Polyurethane Foams | Used to enhance mechanical properties | Improved flexibility and resilience |
Environmental Remediation
Soil Remediation Techniques
The compound's potential for environmental applications is being explored, particularly in soil remediation technologies. Its chemical structure allows for interactions with various contaminants, making it a candidate for use in bioremediation processes.
Case Study: In Situ Treatment Technologies
A series of case studies have highlighted the effectiveness of using chemical agents like this compound in soil vapor extraction (SVE) and chemical oxidation methods. These studies demonstrate significant reductions in contaminant levels at various sites:
Site Name | Contaminants Treated | Technology Used | Results |
---|---|---|---|
Former Market Place Shopping Center, SC | Tetrachloroethene (PCE) | SVE | PCE levels reduced from 27,000 µg/L to below regulatory limits |
Denver Colorado Dry Cleaner | PCE, Trichloroethene (TCE) | In Situ Chemical Oxidation | Significant reduction in contaminant plume size |
Mechanism of Action
The mechanism by which 3-phenyltetrahydrothiophene 1,1-dioxide exerts its effects involves its ability to act as an electron acceptor due to the presence of the sulfone group. This property allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Thiophene 1,1-dioxide: Similar in structure but lacks the phenyl group.
Benzothiophene 1,1-dioxide: Contains a fused benzene ring, making it more rigid and aromatic.
Tetrahydrothiophene 1,1-dioxide: Lacks the phenyl group, making it less bulky and less reactive in certain reactions.
Uniqueness: 3-Phenyltetrahydrothiophene 1,1-dioxide is unique due to the presence of the phenyl group, which enhances its reactivity and allows for the formation of more complex structures in organic synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Biological Activity
3-Phenyltetrahydrothiophene 1,1-dioxide, a compound belonging to the tetrahydrothiophene family, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydrothiophene ring with a phenyl substituent and a sulfone group. The presence of the sulfone moiety (SO₂) significantly influences its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against a range of bacteria and fungi. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the release of pro-inflammatory cytokines and modulate immune responses .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer cell proliferation. For instance, it has been suggested to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Receptor Modulation : There is evidence indicating that this compound interacts with various receptors in the body, potentially leading to altered signaling pathways that affect cell survival and inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Antimicrobial, anti-inflammatory, cytotoxic | Sulfone group enhances reactivity |
4-Methylthiazole-5-carboxylic acid | Antimicrobial | Different structural core |
2-Methylthiophene-3-carboxylic acid | Antioxidant | Lacks sulfone group |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated subjects .
- Cytotoxicity Assessment : A study evaluating its effects on human cancer cell lines demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability. Mechanistic studies revealed activation of caspase pathways associated with apoptosis.
Properties
IUPAC Name |
3-phenylthiolane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQZMTWAPOZMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310659 | |
Record name | 3-Phenyltetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-64-6 | |
Record name | NSC229613 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyltetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.